4-Oxothiolane-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Physicochemical Property

Researchers face false substitution risks when oxothiolane isomers alter SAR outcomes. This sulfur heterocycle delivers a distinct hydrogen bond acceptor count (4) and LogP 0.04-quantifiably different from non-oxo or positional isomers. - **Structural precision**: 1 rotatable bond, monoisotopic mass 146.00377 Da - **SAR probe**: Directly compare ligand flexibility vs. constrained analogs (0 rotatable bonds) - **Reliable supply**: Stocked as a research-grade building block with analytics

Molecular Formula C5H6O3S
Molecular Weight 146.16
CAS No. 89323-44-4
Cat. No. B2908857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxothiolane-2-carboxylic acid
CAS89323-44-4
Molecular FormulaC5H6O3S
Molecular Weight146.16
Structural Identifiers
SMILESC1C(SCC1=O)C(=O)O
InChIInChI=1S/C5H6O3S/c6-3-1-4(5(7)8)9-2-3/h4H,1-2H2,(H,7,8)
InChIKeyIBSKPYFOLKUHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxothiolane-2-carboxylic acid: Structural Overview


4-Oxothiolane-2-carboxylic acid (CAS 89323-44-4) is a sulfur-containing heterocyclic building block with the molecular formula C5H6O3S and a monoisotopic mass of 146.00377 Da [1]. It belongs to the thiolane family, characterized by a five-membered saturated ring containing a sulfur atom, and features both a ketone group at the 4-position and a carboxylic acid group at the 2-position . This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, with applications as an intermediate in the preparation of more complex molecules .

Scaffold Thiolane core with 4-oxo and 2-carboxyl groups
Role Versatile intermediate for medicinal chemistry
Handles Dual functionalization via ketone and carboxylic acid

Why 4-Oxothiolane-2-carboxylic acid Cannot Be Replaced


Substitution of 4-oxothiolane-2-carboxylic acid with other thiolane or tetrahydrothiophene derivatives is scientifically unsound due to its unique and quantifiable structural and physicochemical profile. Simple analogs like tetrahydrothiophene-2-carboxylic acid lack the critical 4-oxo group, resulting in a different molecular formula (C5H8O2S) and significantly altered properties such as hydrogen bonding capacity and polarity . Positional isomers like 5-oxothiolane-2-carboxylic acid and 2-oxothiolane-3-carboxylic acid, while sharing the same molecular formula and mass, exhibit distinct connectivity and spatial orientation of functional groups [1]. This leads to quantifiable differences in key parameters such as the number of hydrogen bond donors and acceptors, and most notably, a dramatic difference in predicted lipophilicity (e.g., a LogP of 0.04 vs. -0.8), which can fundamentally alter a compound's behavior in biological assays, chromatographic separations, and downstream synthetic applications [2].

Target 4-oxothiolane-2-carboxylic acid
Analog Tetrahydrothiophene-2-carboxylic acid lacks the 4-oxo group, significantly reducing H-bond acceptors and altering polarity
Target 4-oxothiolane-2-carboxylic acid
Positional Isomer 5-oxothiolane-2-carboxylic acid exhibits a pronounced lipophilicity shift, potentially altering reversed-phase retention and permeability
Target 4-oxothiolane-2-carboxylic acid
Regioisomer 2-oxothiolane-3-carboxylic acid shows different conformational flexibility, which may affect binding entropy and crystallization

4-Oxothiolane-2-carboxylic acid: Quantified vs. Analogs


4-Oxo vs. 5-Oxo Isomer: Lipophilicity & H-Bonding

Compared to its direct positional isomer, 5-oxothiolane-2-carboxylic acid, 4-oxothiolane-2-carboxylic acid exhibits a quantifiably different hydrogen bonding profile and, critically, a distinct lipophilicity. This difference arises from the placement of the carbonyl group at the 4-position versus the 5-position, impacting the compound's overall polarity and interaction potential. This translates to a calculated LogP of 0.04 for the target compound [1], compared to a predicted XLogP3-AA value of -0.8 for the 5-oxo isomer [2].

Lipophilicity & H-Bonding
Head-to-head
LogP: 0.04; HBA: 4 vs 5-oxo isomer: LogP −0.8; HBA: 4
Supports differentiation in chromatographic and assay contexts
Predicted logP values; experimental verification recommended
Medicinal Chemistry Organic Synthesis Physicochemical Property

Hydrogen Bonding Capacity vs. Tetrahydrothiophene-2-carboxylic acid

4-Oxothiolane-2-carboxylic acid contains a ketone group absent in tetrahydrothiophene-2-carboxylic acid, a common structural analog. This results in a quantifiable increase in the number of hydrogen bond acceptors (HBA) and a higher molecular weight. The target compound has a molecular weight of 146.16 g/mol and an HBA count of 4 [1]. In contrast, tetrahydrothiophene-2-carboxylic acid has a molecular weight of 132.18 g/mol and an HBA count of 2 [2].

H-Bond Acceptors & MW
Head-to-head
HBA: 4; MW: 146.16 vs Tetrahydrothiophene-2-carboxylic acid: HBA: 2; MW: 132.18
Increases interaction potential for target engagement and solubility
Impact on synthetic intermediate behavior to be evaluated
Medicinal Chemistry Supramolecular Chemistry SAR Studies

Rotatable Bond Count vs. 2-Oxothiolane-3-carboxylic acid

The position of the carboxylic acid and ketone functional groups on the thiolane ring directly impacts molecular flexibility. 4-Oxothiolane-2-carboxylic acid, with its 2-carboxyl group, has one rotatable bond [1]. In contrast, the 3-carboxyl positional isomer, 2-oxothiolane-3-carboxylic acid, has zero rotatable bonds .

Conformational Flexibility
Head-to-head
Rotatable bonds: 1 vs 2-oxothiolane-3-carboxylic acid: 0
May influence binding entropy and crystallization behavior
Computational prediction; experimental structural data advised
Medicinal Chemistry Conformational Analysis Computational Chemistry

4-Oxothiolane-2-carboxylic acid: Research Applications


Scaffold for Lead Optimization in Medicinal Chemistry

Due to its quantifiable LogP of 0.04 and increased hydrogen bond acceptor count (4) compared to non-oxo analogs, 4-oxothiolane-2-carboxylic acid serves as a unique scaffold for exploring structure-activity relationships (SAR) in early-stage drug discovery [1]. The 4-oxo group provides an additional site for interaction with biological targets, potentially enhancing binding affinity or improving physicochemical properties like solubility and permeability over simpler tetrahydrothiophene analogs .

Diverse Intermediate in Organic Synthesis

The presence of both a carboxylic acid and a ketone group makes 4-oxothiolane-2-carboxylic acid a versatile intermediate for constructing diverse heterocyclic systems [1]. Its specific structural features, including 1 rotatable bond and a monoisotopic mass of 146.00377 Da, differentiate it from other oxothiolane isomers [2]. This makes it a valuable building block in the synthesis of target molecules where the specific spatial arrangement of the 4-oxo and 2-carboxyl groups is required for downstream cyclization or functionalization reactions .

Probing Conformational Effects in Target Binding

The quantifiable difference in rotatable bond count (1) versus other isomers like 2-oxothiolane-3-carboxylic acid (0) allows researchers to use this compound as a tool to probe the effects of ligand flexibility on target engagement . This is particularly relevant in computational chemistry and structural biology, where the compound's specific three-dimensional conformation and its ability to adopt different shapes can be directly correlated with biological activity or lack thereof, providing insights not accessible with more constrained analogs [3].

Application
Selection Property
Validation Focus
Lead optimization scaffold
Ketone and carboxylate dual-functionality; moderate lipophilicity
Physicochemical profiling and target interaction studies
Synthetic intermediate
Regiochemistry (2-carboxyl, 4-oxo) and specific rotatable bond profile
Synthetic feasibility and regioselective derivatization
Conformational probe studies
Controlled conformational flexibility
Entropy-driven binding effects and crystallography

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